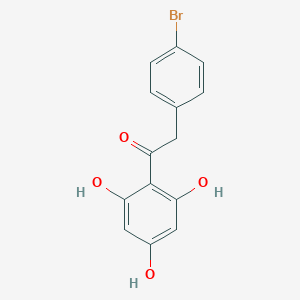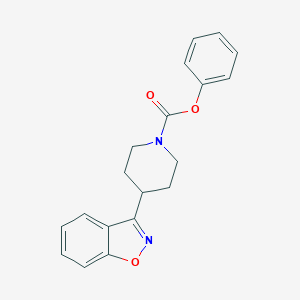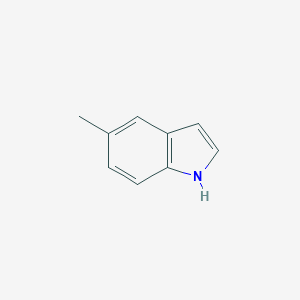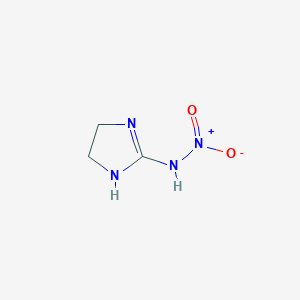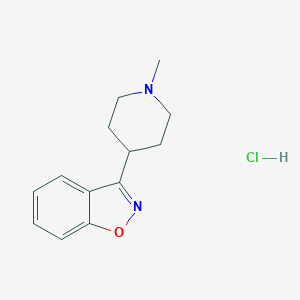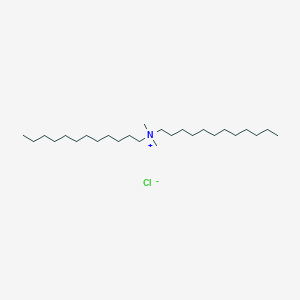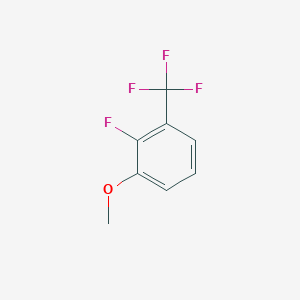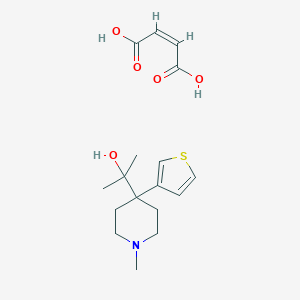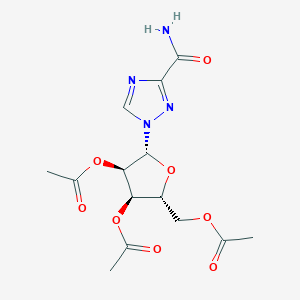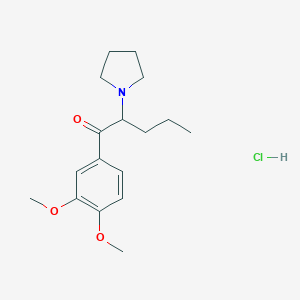
氯代苯醌酸
描述
Chloranilic acid, also known as 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone, is an organic compound with the chemical formula C6H2Cl2O4. It appears as a red-orange solid and is known for its centrosymmetric, planar molecular structure. This compound is noteworthy for its hydroxyquinone properties and is somewhat acidic due to the presence of two chloride substituents .
科学研究应用
Chloranilic acid has a wide range of scientific research applications:
作用机制
. The primary targets of chloranilic acid are various metal ions. The conjugate base of chloranilic acid, .
Mode of Action
The mode of action of chloranilic acid involves its interaction with metal ions. It forms coordination complexes with these ions, which can be used in various applications such as the determination of calcium in serum and the determination of strontium, zirconium, and molybdenum .
Biochemical Pathways
It has been observed that chloranilic acid can degrade through a novel pathway when subjected to chemical oxidation with hydrogen peroxide (h2o2) alone and in the presence of a ferrous iron (fe2+) catalyst . This process results in the formation of hydroxyl radicals .
Pharmacokinetics
It’s known that chloranilic acid is a red-orange solid and it also crystallizes as a dihydrate . More research is needed to fully understand the ADME properties of chloranilic acid and their impact on its bioavailability.
Result of Action
The result of chloranilic acid’s action is the formation of coordination complexes with various metal ions . These complexes have been used in various applications, including the determination of certain elements in various samples . Additionally, when chloranilic acid is subjected to chemical oxidation with H2O2, it results in the formation of hydroxyl radicals .
Action Environment
The action of chloranilic acid can be influenced by environmental factors. For example, the formation of coordination complexes with metal ions can be affected by the presence and concentration of these ions in the environment . Additionally, the degradation of chloranilic acid through chemical oxidation can be influenced by the presence and concentration of H2O2 and Fe2+ .
准备方法
Chloranilic acid is typically synthesized through the hydrolysis of chloranil. The reaction involves the following chemical equation: [ \text{C6Cl4O2} + 2 \text{H2O} \rightarrow \text{C6Cl2O2(OH)2} + 2 \text{HCl} ] This process results in the formation of chloranilic acid and hydrochloric acid as a byproduct . Industrial production methods often involve similar hydrolysis reactions under controlled conditions to ensure high purity and yield.
化学反应分析
Chloranilic acid undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions due to its quinone structure.
Substitution: The presence of chlorine atoms allows for substitution reactions, where chlorine can be replaced by other substituents.
Complex Formation: Chloranilic acid readily forms coordination complexes with metal ions, often linking pairs of metal ions through its conjugate base.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and metal salts. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted quinones and metal complexes.
相似化合物的比较
Chloranilic acid is similar to other hydroxyquinones such as bromanilic acid and fluoranalic acid. These compounds share similar structural features and chemical properties but differ in their halogen substituents. Chloranilic acid is unique due to its specific chlorine substituents, which influence its acidity and reactivity .
Similar Compounds
- Bromanilic acid
- Fluoranalic acid
- 2,5-dichloro-3,6-dihydroxybenzoquinone
Chloranilic acid stands out for its ability to form stable coordination complexes and its use in various scientific and industrial applications.
属性
IUPAC Name |
2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2O4/c7-1-3(9)5(11)2(8)6(12)4(1)10/h9,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPWILKGXFOXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058959 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red solid; [Merck Index] Orange powder; [Alfa Aesar MSDS] | |
| Record name | Chloranilic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12903 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
87-88-7 | |
| Record name | Chloranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloranilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichloro-3,6-dihydroxybenzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ8L3BB7Y4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of chloranilic acid?
A1: Chloranilic acid is represented by the molecular formula C6H2Cl2O4 and has a molecular weight of 208.99 g/mol. []
Q2: Which spectroscopic techniques are commonly employed to characterize chloranilic acid?
A2: Researchers frequently utilize techniques like Infrared (IR) spectroscopy, Raman (RS) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray diffraction to characterize chloranilic acid and its complexes. [, ]
Q3: How does chloranilic acid interact with metal ions?
A3: Chloranilic acid readily forms complexes with transition metals, often acting as a bridging bis(bidentate) ligand with two distinct delocalized π-electron systems. In these complexes, it typically interacts with metals as a chloranilate dianion due to its relatively strong organic acidity (pKa values of 0.73 and 3.08). []
Q4: How does water influence the structure and properties of chloranilic acid complexes?
A4: Water plays a crucial role in the formation and stabilization of chloranilic acid complexes. It can facilitate proton transfer, leading to increased hydrogen bonding interactions. For instance, in the complex of chloranilic acid with benzimidazole, water acts as a bridge between chloranilic acid molecules, forming a zigzag channel that entraps benzimidazole molecules through an extensive hydrogen-bonding network. []
Q5: What is the significance of face-to-face π-stacking in chloranilic acid crystals?
A5: Face-to-face π-stacking is a prominent feature observed in multicomponent crystals of chloranilic acid and its alkali salts. This arrangement, characterized by short centroid–centroid separation distances and specific offsets, contributes to the stability and unique electronic properties of these materials. []
Q6: Can chloranilic acid act as a catalyst?
A6: While chloranilic acid itself might not be a typical catalyst, its ability to undergo redox reactions and form complexes with various metal ions suggests potential catalytic applications. Further research is needed to explore this avenue.
Q7: How is density functional theory (DFT) used in studying chloranilic acid complexes?
A7: DFT calculations are valuable tools for investigating the electronic structure, bonding characteristics, and stability of chloranilic acid complexes. These calculations can provide insights into charge delocalization, hydrogen bonding strengths, and molecular geometries. [, ]
Q8: How does the presence of halogens affect the crystal structures of chloranilic acid complexes?
A8: Comparing chloranilic acid with bromanilic acid co-crystals reveals that the type of halogen significantly influences crystal packing and hydrogen bond architecture. []
Q9: What is the principle behind using chloranilic acid for the spectrophotometric determination of drugs?
A9: Chloranilic acid acts as a π-electron acceptor, readily forming charge-transfer complexes with electron-donating drug molecules. These complexes exhibit distinct absorption spectra, allowing for quantitative analysis of the drug concentration. [, , , , , , ]
Q10: What are the advantages of using charge-transfer complexation with chloranilic acid for drug analysis?
A10: This approach offers simplicity, sensitivity, accuracy, and rapid analysis, making it suitable for routine quality control in pharmaceutical settings, particularly in resource-limited laboratories. [, , , , ]
Q11: How is the stoichiometry of chloranilic acid complexes determined?
A11: The Job's method of continuous variation, a spectrophotometric titration method, is frequently employed to determine the stoichiometry, or molar ratio, of the complex formed between chloranilic acid and the analyte. [, , ]
Q12: Can chloranilic acid be used to determine the water content in various samples?
A12: Yes, the specific interaction between chloranilic acid and water in alcoholic solutions, resulting in a measurable color change, enables its use in determining trace amounts of water in samples like ethanol, flour, and food flavorings. [, ]
Q13: What is the environmental fate of chloranilic acid?
A13: Chloranilic acid can undergo hydrolysis in aqueous solutions, with its degradation rate influenced by pH. At neutral pH, its half-life is estimated to be slightly over an hour. It can also react with hydrogen peroxide, leading to the formation of various products. []
Q14: What is the relative toxicity of chloranilic acid compared to its precursor, chloranil?
A14: Research suggests that chloranilic acid exhibits lower acute toxicity than chloranil. Therefore, facilitating the hydrolysis of chloranil to chloranilic acid could be beneficial in waste treatment or remediation processes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate](/img/structure/B121663.png)
